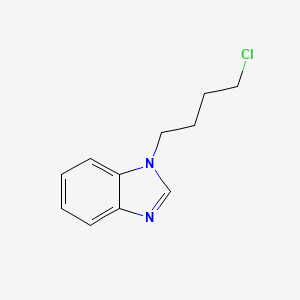

Benzimidazole, 1-(4-chlorobutyl)-

Description

General Context of Benzimidazole (B57391) Heterocyclic Systems in Chemical Research

Benzimidazoles are a class of bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to the 4- and 5-positions of an imidazole (B134444) ring. chemijournal.comthieme-connect.comresearchgate.net This fusion imparts a unique combination of aromaticity, stability, and reactivity. researchgate.net The presence of both an acidic N-H proton and a basic nitrogen atom within the imidazole moiety allows for diverse chemical transformations. orientjchem.orgijdrt.com The ability of the benzimidazole nucleus to participate in various chemical reactions has led to its widespread use in the synthesis of a vast number of derivatives with applications spanning pharmaceuticals, materials science, and coordination chemistry. tandfonline.comchemijournal.comorientjchem.org

The synthesis of the benzimidazole core can be achieved through several methods, most commonly by the condensation of o-phenylenediamines with carboxylic acids or their derivatives, such as aldehydes. thieme-connect.comwikipedia.org This straightforward approach allows for the introduction of a wide range of substituents at the 2-position of the benzimidazole ring.

Significance of N-Functionalized Benzimidazoles in Contemporary Chemical Synthesis

The introduction of substituents onto the nitrogen atoms of the benzimidazole ring, known as N-functionalization, dramatically expands the chemical space and potential applications of these compounds. acs.org Alkylation, arylation, and acylation of the benzimidazole nitrogen are common strategies to modulate the electronic properties, solubility, and biological activity of the resulting molecules. N-substituted benzimidazoles often serve as crucial intermediates in the synthesis of more complex molecular architectures. acs.org The ability to selectively functionalize the N-1 position allows for the creation of a diverse library of compounds with tailored properties for specific applications.

Focus on the 1-(4-chlorobutyl) substituent: Chemical Versatility and Research Potential

The presence of the chlorine atom offers a site for further chemical modification, enabling the construction of diverse molecular libraries. This versatility is of high interest in combinatorial chemistry and drug discovery, where the rapid generation of a multitude of related compounds is essential for identifying lead structures.

Overview of Advanced Research Domains for Benzimidazole, 1-(4-chlorobutyl)-

The unique combination of the benzimidazole core and the reactive chlorobutyl chain makes this compound a promising candidate for investigation in several advanced research areas. In medicinal chemistry, it can serve as a precursor for the synthesis of novel therapeutic agents. The benzimidazole moiety itself is a well-established pharmacophore found in a number of approved drugs. chemijournal.comorientjchem.org The ability to append various functional groups to the butyl chain allows for the exploration of structure-activity relationships and the optimization of pharmacological profiles.

In the field of materials science, the N-alkylation of benzimidazoles is a key step in the synthesis of N-heterocyclic carbene (NHC) precursors. wikipedia.org NHCs are a class of powerful ligands used in catalysis and for the stabilization of reactive metal centers. The 1-(4-chlorobutyl) group could be utilized to anchor benzimidazole-based NHCs onto solid supports or to create novel polymeric materials with specific catalytic or electronic properties.

Interactive Data Table: Chemical Properties of Benzimidazole, 1-(4-chlorobutyl)-

| Property | Value |

| Molecular Formula | C11H13ClN2 |

| Molecular Weight | 208.69 g/mol |

| Appearance | Solid (form may vary) |

| Solubility | Soluble in many organic solvents |

| Reactivity | The chloro group is susceptible to nucleophilic substitution. |

Structure

3D Structure

Properties

Molecular Formula |

C11H13ClN2 |

|---|---|

Molecular Weight |

208.69 g/mol |

IUPAC Name |

1-(4-chlorobutyl)benzimidazole |

InChI |

InChI=1S/C11H13ClN2/c12-7-3-4-8-14-9-13-10-5-1-2-6-11(10)14/h1-2,5-6,9H,3-4,7-8H2 |

InChI Key |

CRLDYDFRKDTPNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for Benzimidazole, 1 4 Chlorobutyl and Its Precursors

Strategic Approaches to the Benzimidazole (B57391) Core Synthesis

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, leading to the development of numerous synthetic strategies for its construction. These methods can be broadly categorized into condensation reactions, oxidative cyclizations, and catalytic pathways.

Condensation Reactions with o-Phenylenediamines and Carbonyl Synthons

The most traditional and widely used method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carbonyl-containing compound, such as a carboxylic acid or an aldehyde. This approach, often referred to as the Phillips-Ladenburg reaction, typically requires acidic conditions and elevated temperatures to facilitate the cyclization and dehydration steps.

For instance, the reaction of o-phenylenediamine with formic acid is a classic method to produce the parent benzimidazole organic-chemistry.org. The process involves heating the reactants, often in a water bath at 100°C, followed by neutralization with a base to precipitate the product. Yields for this method are generally high, often in the range of 83-85% organic-chemistry.org. Similarly, other carboxylic acids can be used to generate 2-substituted benzimidazoles organic-chemistry.org.

When aldehydes are used as the carbonyl source, the reaction with o-phenylenediamine can lead to a complex mixture of products if not controlled properly. However, in the presence of an oxidizing agent or a suitable catalyst, this condensation provides an efficient route to 2-substituted benzimidazoles. Various studies have demonstrated the use of different catalysts and conditions to improve the yield and selectivity of this reaction asianpubs.orgnih.gov. For example, using sodium metabisulfite as an oxidative reagent facilitates the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and various aldehydes mdpi.com.

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| o-Phenylenediamine Derivative | Carbonyl Synthon | Catalyst/Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | 90% Formic Acid | 100°C, 2 hours | Benzimidazole | 83-85 | organic-chemistry.org |

| o-Phenylenediamine | Acetic Acid | - | 2-Methylbenzimidazole | 68 | organic-chemistry.org |

| 4-nitro-o-phenylenediamine | Aromatic Aldehydes | Sodium Metabisulfite | 6-nitro-1H-benzimidazole derivatives | Moderate to Excellent | mdpi.com |

| 4-chloro-o-phenylenediamine | Aromatic Aldehydes | Sodium Metabisulfite | 6-chloro-1H-benzimidazole derivatives | Moderate to Excellent | mdpi.com |

| o-Phenylenediamine | Benzaldehyde | ZnO-NPs | 2-phenyl-1H-benzimidazole | High | nih.gov |

Oxidative Cyclization Pathways

Oxidative cyclization offers an alternative approach to benzimidazole synthesis, often starting from more readily available precursors than o-phenylenediamines. These methods typically involve the formation of an intermediate that undergoes an oxidation-induced cyclization to form the benzimidazole ring.

One such strategy involves the reaction of anilines with amidine-forming reagents, followed by an oxidative cyclization step. This allows for greater diversity in the substitution pattern of the benzene (B151609) portion of the benzimidazole. For example, an efficient parallel synthesis of benzimidazoles from anilines has been developed using an amidine formation/oxidative cyclization sequence nih.gov. This method utilizes oxidants like phenyliodine(III) diacetate (PIDA) or copper-mediated oxidation nih.gov.

Another innovative oxidative cyclization uses D-glucose as a C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines. This metal-free approach is environmentally benign, using water as a solvent, and provides excellent yields in a short reaction time nih.gov.

Catalytic Synthesis Innovations (e.g., Metal-Catalyzed, Acid-Catalyzed, Nanocatalysis)

Modern synthetic chemistry has seen a surge in the development of catalytic methods for benzimidazole synthesis, aiming for milder reaction conditions, higher efficiency, and easier product isolation. These innovations span metal-based catalysts, acid catalysts, and nanocatalysts.

Metal-Catalyzed Synthesis: Various transition metals, including copper, cobalt, iron, and palladium, have been employed to catalyze the formation of the benzimidazole ring. Copper catalysts, for instance, are used in one-pot, three-component reactions of 2-haloanilines, aldehydes, and sodium azide to produce benzimidazoles in good yields organic-chemistry.orgijpsm.com. Cobalt and iron nanocomposite catalysts have been shown to be effective in the coupling of phenylenediamines and aldehydes, offering high yields and the advantage of catalyst recyclability nih.gov.

Acid-Catalyzed Synthesis: A range of acid catalysts, both Brønsted and Lewis acids, have been utilized to promote the condensation reaction. p-Toluenesulfonic acid has been shown to be an efficient catalyst for the synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes under solvent-free grinding conditions nih.gov. This method is noted for its short reaction times and high efficiency nih.gov.

Nanocatalysis: The use of nanocatalysts has gained significant attention due to their high surface area and catalytic activity. Zinc oxide nanoparticles (ZnO-NPs) have been successfully used to catalyze the cyclocondensation of o-phenylenediamines with substituted aromatic aldehydes, resulting in high yields and shorter reaction times compared to traditional methods nih.gov. The ZnO-NPs can also be recovered and reused, adding to the sustainability of the process nih.gov. Similarly, nano-Fe2O3 has been used as an efficient and recyclable catalyst for benzimidazole synthesis in an aqueous medium nih.gov.

Table 2: Comparison of Catalytic Methods for Benzimidazole Synthesis

| Catalyst Type | Catalyst Example | Reactants | Key Advantages | Reference |

| Metal Catalyst | Cobalt Nanocomposite | Phenylenediamines, Aldehydes | High yields, catalyst recyclability | nih.gov |

| Metal Catalyst | Copper(I) chloride | 2-Haloanilines, Aldehydes, NaN3 | Good yields, functional group tolerance | organic-chemistry.org |

| Acid Catalyst | p-Toluenesulfonic acid | o-Phenylenediamines, Aldehydes | Solvent-free, short reaction time, high efficiency | nih.gov |

| Nanocatalyst | ZnO-NPs | o-Phenylenediamine, Aromatic Aldehydes | High yield, short reaction time, recyclable catalyst | nih.gov |

| Nanocatalyst | nano-Fe2O3 | 1,2-Diaminobenzenes, Aromatic Aldehydes | Aqueous medium, catalyst recyclability | nih.gov |

N-Alkylation Strategies for Introducing the 4-chlorobutyl Chain

Once the benzimidazole core is synthesized, the final step in the formation of 1-(4-chlorobutyl)benzimidazole is the attachment of the 4-chlorobutyl group to one of the nitrogen atoms of the imidazole (B134444) ring. This is typically achieved through an N-alkylation reaction.

Direct Alkylation via Halogenated Butyl Reagents

The most straightforward method for N-alkylation of benzimidazole is the reaction with a suitable halogenated butyl reagent, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane. This reaction is generally carried out in the presence of a base to deprotonate the N-H of the benzimidazole, forming a more nucleophilic benzimidazolide anion, which then attacks the electrophilic carbon of the alkylating agent.

Commonly used bases for this transformation include potassium carbonate (K2CO3), sodium hydride (NaH), and potassium hydroxide (KOH) nih.gov. The choice of solvent is also crucial and often includes polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), or acetone nih.gov. The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the specific substrates and the chosen conditions nih.gov.

For the synthesis of 1-(4-chlorobutyl)benzimidazole, reacting benzimidazole with an excess of 1,4-dichlorobutane in the presence of a base like KOH would be a viable strategy. Using an excess of the dichloroalkane helps to minimize the formation of the bis-benzimidazolylbutane byproduct. Alternatively, using 1-bromo-4-chlorobutane would offer higher reactivity at the bromine-bearing carbon, leading to a more selective formation of the desired product.

Table 3: General Conditions for N-Alkylation of Benzimidazoles

| Alkylating Agent | Base | Solvent | Temperature | Reference |

| Phenacyl Halides | K2CO3, NEt3, DIPEA | MeCN, DMF, Dioxane | Room Temperature | nih.gov |

| 2,3′-dibromoacetophenone | K2CO3 | DMF | 80 °C | nih.gov |

| 2-chloroacetophenone | NaH | DMF | 30 °C | nih.gov |

| 2,4′-dibromoacetophenone | NaH | THF | Reflux | nih.gov |

| Methyl Iodide | K2CO3 | DMF | Room Temperature | mdpi.com |

Green Chemistry Approaches in N-Alkylation

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly N-alkylation methods for benzimidazoles. These approaches focus on reducing the use of hazardous solvents, employing milder reaction conditions, and utilizing more sustainable reagents.

One such approach is the use of phase-transfer catalysis (PTC). PTC allows the reaction to occur between reactants in different phases (e.g., a solid base and an organic solvent), often with increased reaction rates and milder conditions. This can reduce the need for harsh bases and anhydrous solvents.

Microwave-assisted synthesis is another green technique that has been successfully applied to the N-alkylation of benzimidazoles mdpi.com. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles mdpi.com. The synthesis of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been shown to have dramatically reduced reaction times and increased yields when performed under microwave irradiation compared to conventional heating mdpi.com.

Regioselectivity Considerations in N1-Substitution

The benzimidazole ring possesses two nitrogen atoms, N1 and N3. In the unsubstituted parent molecule, these two nitrogens are chemically equivalent due to tautomerism. However, upon substitution, they become distinct. The N-alkylation of benzimidazole can theoretically lead to a mixture of N1- and N3-substituted products if the ring is already substituted at another position. For the synthesis of 1-(4-chlorobutyl)benzimidazole from unsubstituted benzimidazole, the primary challenge is not N1 versus N3 selectivity but rather mono- versus di-alkylation.

The key factors influencing regioselectivity in the N-alkylation of benzimidazoles include the choice of base, solvent, temperature, and the nature of the alkylating agent itself.

Base and Solvent System: The reaction is typically carried out in the presence of a base to deprotonate the N-H of the imidazole ring, forming the more nucleophilic benzimidazolide anion. Strong bases such as sodium hydride (NaH) in aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are commonly employed to ensure complete deprotonation, which favors mono-alkylation at the N1 position. researchgate.netbeilstein-journals.orgnih.gov Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents such as acetonitrile (MeCN) or acetone can also be used, but may require higher temperatures and can sometimes lead to different selectivity profiles. researchgate.net The combination of NaH in THF is often cited as a promising system for achieving high N1 regioselectivity. beilstein-journals.orgnih.govd-nb.info

Nature of the Alkylating Agent: When using a di-functionalized alkylating agent like 1-bromo-4-chlorobutane, selectivity is governed by the different reactivity of the two halogen atoms. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, meaning the initial nucleophilic attack by the benzimidazolide anion will occur preferentially at the bromine-bearing carbon. This provides a reliable method for introducing the 4-chlorobutyl chain at the N1 position while leaving the chloro group intact for potential further functionalization.

Steric and Electronic Effects: While not a factor for unsubstituted benzimidazole, substituents on the benzene ring can influence the site of alkylation. Electron-withdrawing groups can deactivate the nearer nitrogen atom to electrophilic attack. otago.ac.nz Steric hindrance from bulky substituents adjacent to a nitrogen atom will direct the incoming alkyl group to the less hindered nitrogen. otago.ac.nz

Table 1: Factors Influencing Regioselectivity in Benzimidazole N-Alkylation

| Factor | Influence on N1-Substitution | Common Conditions/Reagents |

|---|---|---|

| Base | Strong bases fully deprotonate the N-H group, creating a single nucleophilic species and promoting clean mono-alkylation. | Sodium Hydride (NaH), Potassium tert-butoxide, Cesium Carbonate (Cs₂CO₃). researchgate.netbeilstein-journals.org |

| Solvent | Polar aprotic solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the benzimidazolide anion. | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN). nih.govd-nb.info |

| Alkylating Agent | The use of reagents with differential reactivity (e.g., 1-bromo-4-chlorobutane) allows for selective reaction at the more labile site. | 1-bromo-4-chlorobutane, Alkyl bromides, Alkyl tosylates. beilstein-journals.org |

| Temperature | Moderate heating can increase reaction rates, but excessive temperatures may lead to side reactions or di-alkylation. | Room temperature to ~60 °C is typical for reactive alkyl halides. researchgate.net |

One-Pot and Multicomponent Synthesis Techniques for Benzimidazole, 1-(4-chlorobutyl)- Analogs

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates. While the direct one-pot synthesis of 1-(4-chlorobutyl)benzimidazole is not widely reported, established methods for synthesizing the benzimidazole core can be conceptually extended to produce its analogs.

The most common approach for synthesizing the benzimidazole scaffold is the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. scispace.comnih.gov

Condensation with Aldehydes: A prominent one-pot method involves reacting an o-phenylenediamine with an aldehyde in the presence of a catalyst. Various catalysts, including lanthanum chloride, nih.gov iron-porphyrin complexes, uni-freiburg.de and reusable nanocatalysts like ZnFe₂O₄ under ultrasonic irradiation, ichem.md have been shown to be effective. This method is typically used to install a substituent at the C2 position of the benzimidazole ring. To create an analog of 1-(4-chlorobutyl)benzimidazole, one could envision a three-component reaction involving an N-substituted o-phenylenediamine, an aldehyde, and a catalyst, though this directly yields a 1,2-disubstituted product.

Domino C-N Cross-Coupling: More advanced one-pot strategies involve domino reactions. For instance, a copper-catalyzed method has been developed for the synthesis of 2-arylaminobenzimidazoles from thiourea, 2-bromoaniline, and an aryl iodide in a single pot. Such complex, catalyzed cascade reactions highlight the potential for developing novel one-pot syntheses for specifically substituted benzimidazoles.

For creating analogs of 1-(4-chlorobutyl)benzimidazole, a plausible one-pot strategy could involve the initial formation of the benzimidazole ring from o-phenylenediamine and formic acid (to yield an unsubstituted C2 position), followed by the in-situ addition of a base and the 4-chlorobutyl alkylating agent. However, controlling the selectivity and preventing side reactions in such a sequence would be a significant challenge.

Advanced Synthetic Techniques: Microwave-Assisted and Microdroplet Synthesis

To accelerate reaction times, improve yields, and promote greener chemical processes, advanced techniques like microwave-assisted synthesis have been widely applied to the preparation of benzimidazole derivatives.

Microwave-Assisted Synthesis: Microwave irradiation has proven highly effective for both the initial formation of the benzimidazole ring and its subsequent N-alkylation. The condensation of o-phenylenediamines with aldehydes or carboxylic acids under microwave conditions can reduce reaction times from hours to mere minutes, often with improved yields and under solvent-free conditions. mdpi.comjchemrev.com For the N-alkylation step to produce 1-(4-chlorobutyl)benzimidazole, microwave heating can significantly shorten the time required for the reaction between benzimidazole and the alkylating agent, typically in the presence of a base. This rapid, uniform heating minimizes the formation of byproducts that can occur with prolonged conventional heating. Reports show that microwave-assisted synthesis of N-alkyl-substituted benzimidazoles can lead to high yields (often exceeding 90%) in reaction times as short as 5-15 minutes. mdpi.comjchemrev.com

Microdroplet Synthesis: A more recent and highly accelerated technique is microdroplet synthesis. This method involves reacting reagents within electrostatically charged microdroplets generated via an electrospray ion source. The reactions are reported to be accelerated by orders of magnitude compared to bulk synthesis. This technique has been demonstrated for the synthesis of the benzimidazole core from o-aromatic diamines and carboxylic acids under ambient, metal-free conditions. The unique environment at the droplet interface is proposed to facilitate the reaction. While primarily used for analytical-scale synthesis and mechanistic studies, this technology presents a future possibility for the ultra-rapid synthesis of benzimidazole derivatives.

Table 2: Comparison of Synthetic Techniques for Benzimidazole Synthesis

| Technique | Typical Reaction Time | General Yields | Key Advantages |

|---|---|---|---|

| Conventional Heating | Several hours to days | Moderate to Good | Well-established, scalable. |

| Microwave-Assisted | 5-30 minutes | Good to Excellent mdpi.com | Rapid heating, increased yields, reduced side products, energy efficient. |

| Ultrasonic Irradiation | 20-30 minutes | Excellent ichem.md | Enhanced reaction rates, high yields, green methodology. ichem.md |

| Microdroplet Synthesis | Milliseconds | High (analytical scale) | Extremely rapid, metal-free, ambient conditions. |

Yield Optimization and Process Efficiency in Benzimidazole, 1-(4-chlorobutyl)- Synthesis

Stoichiometry and Reagent Choice: The molar ratio of benzimidazole to the alkylating agent is a key parameter. Using a slight excess of the benzimidazole can help to suppress di-alkylation, where a second molecule of benzimidazole displaces the chlorine atom from the already-formed product. As discussed, using 1-bromo-4-chlorobutane is preferable to 1,4-dichlorobutane due to the higher reactivity of the bromide, allowing for lower reaction temperatures and shorter times, which in turn reduces the likelihood of side reactions.

Reaction Conditions: The choice of base and solvent system, as detailed in the regioselectivity section, is paramount. Strong, non-nucleophilic bases like NaH are ideal for cleanly generating the benzimidazolide anion. researchgate.net The reaction temperature should be carefully controlled; while gentle heating can drive the reaction to completion, excessive heat can promote the unwanted di-substitution product. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and quench the reaction upon completion to prevent byproduct formation. iajpr.com

Spectroscopic and Structural Characterization of Benzimidazole, 1 4 Chlorobutyl

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in "Benzimidazole, 1-(4-chlorobutyl)-".

The FT-IR spectrum of benzimidazole (B57391) derivatives typically displays characteristic absorption bands. The N-H stretching vibration of the imidazole (B134444) ring is observed in the region of 3200–2650 cm⁻¹. nih.gov However, for N-substituted benzimidazoles like the title compound, this band is absent. The C=N stretching vibration of the imidazole ring is a prominent feature, often appearing around 1623 cm⁻¹ and 1450 cm⁻¹. rsc.orgresearchgate.net The aromatic C-H stretching vibrations are expected in the 3100–3000 cm⁻¹ range, while the out-of-plane C-H bending vibrations give rise to bands in the 900–650 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene (B151609) ring. The aliphatic C-H stretching vibrations of the chlorobutyl group are anticipated between 2960 and 2850 cm⁻¹. The C-Cl stretching vibration typically appears in the 800–600 cm⁻¹ range.

Raman spectroscopy provides complementary information. For benzimidazole derivatives, characteristic Raman peaks are observed around 1015, 1265, and 1595 cm⁻¹. nih.govresearchgate.net These bands are associated with the vibrations of the benzimidazole core. The analysis of Raman spectra of related compounds helps in assigning the vibrational modes of the title molecule. researchgate.netnih.gov

Table 1: Expected FT-IR and Raman Vibrational Frequencies for Benzimidazole, 1-(4-chlorobutyl)-

| Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| C=N Stretch (Imidazole) | ~1623, ~1450 rsc.orgresearchgate.net | Not specified |

| Benzimidazole Ring Vibrations | Not specified | ~1015, ~1265, ~1595 nih.govresearchgate.net |

| C-Cl Stretch | 800-600 | Not specified |

| Aromatic C-H Bend | 900-650 | Not specified |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of "Benzimidazole, 1-(4-chlorobutyl)-" by providing information about the hydrogen and carbon environments.

In the ¹H NMR spectrum, the protons of the benzimidazole ring typically appear in the aromatic region, between δ 7.0 and 8.5 ppm. The proton at the C2 position of the benzimidazole ring, if unsubstituted, would show a distinct singlet. For N-substituted benzimidazoles, the signals for the four aromatic protons on the benzene ring will be observed. The protons of the 4-chlorobutyl chain will resonate in the upfield region. The methylene (B1212753) group attached to the nitrogen atom (N-CH₂) is expected to show a triplet around δ 4.0-4.5 ppm. The other methylene groups of the butyl chain will appear as multiplets in the δ 1.5-3.0 ppm range, with the methylene group attached to the chlorine atom (CH₂-Cl) resonating at the downfield end of this range, typically around δ 3.5-3.7 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the benzimidazole ring are expected to resonate in the δ 110–155 ppm region. The C2 carbon of the benzimidazole ring is typically the most deshielded. The carbons of the 4-chlorobutyl chain will appear in the aliphatic region (δ 20–50 ppm). The carbon attached to the nitrogen (N-CH₂) will be around δ 40-50 ppm, while the carbon bearing the chlorine atom (CH₂-Cl) will be in a similar range.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzimidazole, 1-(4-chlorobutyl)-

| Position | Expected ¹H NMR Shift | Expected ¹³C NMR Shift |

| Benzimidazole Aromatic-H | 7.0-8.5 (m) | 110-145 |

| Benzimidazole C2 | - | ~150-155 |

| N-CH₂ | 4.0-4.5 (t) | 40-50 |

| -CH₂- | 1.5-3.0 (m) | 20-35 |

| -CH₂- | 1.5-3.0 (m) | 20-35 |

| CH₂-Cl | 3.5-3.7 (t) | 40-50 |

Mass Spectrometry (MS, ESI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS), particularly with electrospray ionization (ESI-MS), is used to determine the molecular weight and to study the fragmentation patterns of "Benzimidazole, 1-(4-chlorobutyl)-", which aids in its structural confirmation.

The ESI-MS spectrum run in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₁H₁₃ClN₂, the expected monoisotopic mass is approximately 208.08 g/mol . The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2+H]⁺ peak having an intensity of about one-third of the [M+H]⁺ peak.

The fragmentation of benzimidazole derivatives under mass spectrometry often involves the cleavage of the substituent at the N1 position. researchgate.net For "Benzimidazole, 1-(4-chlorobutyl)-", a primary fragmentation pathway would likely be the loss of the 4-chlorobutyl group, leading to a fragment ion corresponding to the benzimidazole cation. Further fragmentation of the benzimidazole ring can occur through the sequential loss of HCN molecules. researchgate.net Another possible fragmentation is the cleavage of the C-Cl bond, leading to a fragment ion with a butyl-benzimidazole structure.

Table 3: Expected ESI-MS Data for Benzimidazole, 1-(4-chlorobutyl)-

| Ion | Expected m/z |

| [M+H]⁺ | ~209.09 |

| [M+2+H]⁺ | ~211.09 |

| [M - C₄H₈Cl]⁺ | ~117.06 |

| [M+H - HCl]⁺ | ~173.11 |

High-Resolution X-ray Crystallography for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

In benzimidazole derivatives, the benzimidazole ring system is generally planar. researchgate.net The bond lengths within the benzene ring are expected to be in the typical aromatic range of 1.36–1.41 Å. The C-N bonds in the imidazole ring will have lengths intermediate between single and double bonds, reflecting electron delocalization. The C2-N bond is typically around 1.32 Å, while the N1-C7a and N3-C3a bonds are slightly longer. The C-C bond lengths in the 4-chlorobutyl chain are expected to be in the range of 1.50-1.54 Å for sp³-sp³ hybridized carbons. The C-Cl bond length is anticipated to be around 1.78 Å.

Conformational Analysis in Crystalline State

The conformation of the 4-chlorobutyl chain relative to the benzimidazole ring is a key structural feature. In the crystalline state, the molecule will adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. The torsion angles along the N1-C-C-C-C-Cl backbone will define the conformation of the butyl chain, which can exist in various staggered arrangements (e.g., anti or gauche). Studies on similar N-alkylated benzimidazoles have shown that the alkyl chain can adopt different conformations. researchgate.net Intramolecular interactions, such as weak hydrogen bonds, and crystal packing forces will influence the preferred conformation in the solid state. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and the effects of conjugation. The UV-Vis spectrum of benzimidazole and its derivatives is characterized by absorption bands in the ultraviolet region.

The parent benzimidazole molecule exhibits two main absorption bands around 243 nm and 278 nm, which are attributed to π→π* transitions within the conjugated benzimidazole system. nist.gov The substitution of the 1-(4-chlorobutyl) group at the N1 position is not expected to significantly shift these absorption maxima, as the alkyl chain is not in direct conjugation with the benzimidazole chromophore. However, minor shifts and changes in the molar absorptivity may be observed due to the electronic effects of the substituent. The absence of any significant absorption in the visible region accounts for the typically colorless or white appearance of such compounds.

Table 4: Expected UV-Vis Absorption Maxima for Benzimidazole, 1-(4-chlorobutyl)-

| Transition | Expected λmax (nm) |

| π→π | ~243 |

| π→π | ~278 |

Computational Chemistry and Theoretical Analysis of Benzimidazole, 1 4 Chlorobutyl

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. nih.gov This method calculates the electron density to determine the energy of the system, and the geometry is adjusted until a minimum energy state is found. nih.govnih.gov For benzimidazole (B57391) derivatives, methods like B3LYP combined with a basis set such as 6-311++G(d,p) are commonly employed to achieve a high degree of accuracy that concurs well with experimental data. nih.gov

The optimization process yields critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. In the case of the analogous N-Butyl-1H-benzimidazole, DFT calculations revealed that the butyl substituent has a minimal effect on the core benzimidazole ring structure. nih.gov The bond lengths and angles within the fused benzene (B151609) and imidazole (B134444) rings remain similar to that of unsubstituted benzimidazole. nih.gov For instance, the C-N bonds in the imidazole ring of N-Butyl-1H-benzimidazole are calculated to be around 1.386 Å and 1.387 Å, which is comparable to the values in benzimidazole itself. nih.gov This suggests that the primary structural influence of the 4-chlorobutyl chain on the target compound would be its conformational flexibility rather than a significant distortion of the benzimidazole ring system.

Table 1: Selected Optimized Geometric Parameters for the Analogous N-Butyl-1H-benzimidazole Data sourced from a DFT/B3LYP/6-311++G(d,p) level of theory study on N-Butyl-1H-benzimidazole. nih.gov

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

| Bond Length | C1-N26 | 1.386 | Bond Angle | C2-C1-N26 | 105.8 |

| C2-N27 | 1.387 | C1-C2-N27 | 105.7 | ||

| C7-N26 | 1.377 | N26-C7-N27 | 111.0 | ||

| C7-N27 | 1.306 | C13-N26-C7 | 125.7 | ||

| N26-C13 | 1.472 | ||||

| C13-C16 | 1.534 | ||||

| C16-C19 | 1.533 | ||||

| C19-C22 | 1.531 |

Note: The atom numbering corresponds to the study on N-Butyl-1H-benzimidazole. nih.gov

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Energy and Localization

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity and electronic properties. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. aimspress.com The HOMO energy (EHOMO) relates to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its capacity to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.comaimspress.com

For benzimidazole derivatives, the HOMO is typically distributed over the entire benzimidazole ring system, indicating that this is the primary site for electron donation. The LUMO is often similarly delocalized across the ring. nih.gov The introduction of an alkyl or substituted alkyl chain can influence the energy levels. In the case of N-Butyl-1H-benzimidazole, the HOMO-LUMO gap was calculated to be 5.44 eV, indicating a stable molecule. nih.gov The presence of an electronegative chlorine atom in Benzimidazole, 1-(4-chlorobutyl)- would be expected to lower the energy of both the HOMO and LUMO and potentially slightly alter the energy gap.

Table 2: Calculated FMO Energies and Related Parameters for the Analogous N-Butyl-1H-benzimidazole Data sourced from a study on N-Butyl-1H-benzimidazole. nih.gov

| Parameter | Value (eV) |

| EHOMO | -6.26 |

| ELUMO | -0.82 |

| Energy Gap (ΔE) | 5.44 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. rdmodernresearch.com

In benzimidazole derivatives, the most negative potential is typically localized around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons. rdmodernresearch.com The hydrogen atoms attached to the ring and the alkyl chain generally show positive potential. rdmodernresearch.com For Benzimidazole, 1-(4-chlorobutyl)-, the MEP map would be expected to show a significant region of negative potential around the nitrogen atoms and another around the chlorine atom, making these the most likely sites for electrophilic interaction. The hydrogen atoms of the benzimidazole ring and the butyl chain would be regions of positive potential. nih.govrdmodernresearch.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. nih.govresearchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a more intense interaction and greater stabilization of the molecule. nih.gov

In N-Butyl-1H-benzimidazole, significant delocalization of electrons is observed. For example, the delocalization of a σ-electron from the σ(C1–C2) bond to the antibonding σ(C1–C6), σ(C1–N26), and σ*(C6–H11) orbitals results in stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively. nih.gov These interactions, particularly the π-electron delocalization within the aromatic system, are fundamental to the stability of the benzimidazole core. The NBO analysis for Benzimidazole, 1-(4-chlorobutyl)- would similarly reveal these stabilizing intramolecular charge transfers.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for the Analogous N-Butyl-1H-benzimidazole Data sourced from a study on N-Butyl-1H-benzimidazole. nih.gov

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |

| σ(C1-C2) | σ(C1-C6) | 4.63 |

| σ(C1-C2) | σ(C1-N26) | 0.86 |

| σ(C1-C2) | σ(C6-H11) | 2.42 |

| π(C3-C4) | π(C1-C6) | 19.33 |

| π(C3-C4) | π(C2-C5) | 1.84 |

| LP(1) N26 | π(C1-C6) | 1.34 |

| LP(1) N26 | π*(C2-C5) | 39.73 |

Note: LP denotes a lone pair. Atom numbering corresponds to the study on N-Butyl-1H-benzimidazole. nih.gov

Reactivity Descriptors and Fukui Functions

Based on DFT calculations, global reactivity descriptors can be derived from the HOMO and LUMO energies. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (µ), and electrophilicity index (ω). nih.govirjweb.com Hardness indicates resistance to change in electron distribution, with hard molecules having a large HOMO-LUMO gap. nih.gov The electrophilicity index measures the energy stabilization when the system acquires additional electronic charge. irjweb.com

Fukui functions (f+, f-, f0) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks, respectively. nih.govresearchgate.net A higher value of the Fukui function at a particular atomic site indicates a higher reactivity at that location. researchgate.net For the analogous N-Butyl-1H-benzimidazole, analysis of Fukui functions helps to pinpoint which specific atoms are most susceptible to different types of chemical reactions, providing a more granular view of reactivity than the MEP map alone. nih.gov

Table 4: Global Reactivity Descriptors for the Analogous N-Butyl-1H-benzimidazole Data sourced from a study on N-Butyl-1H-benzimidazole. nih.gov

| Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | I = -EHOMO | 6.26 |

| Electron Affinity (A) | A = -ELUMO | 0.82 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.72 |

| Chemical Potential (µ) | µ = -(I + A) / 2 | -3.39 |

| Electrophilicity Index (ω) | ω = µ2 / 2η | 2.11 |

Predictive Modeling of Spectroscopic Data

Computational chemistry is also a powerful tool for predicting and interpreting spectroscopic data, such as FT-IR and UV-Vis spectra. nih.gov By calculating harmonic vibrational frequencies using DFT, a theoretical FT-IR spectrum can be generated. Comparing this with an experimental spectrum allows for precise assignment of vibrational modes to specific bonds and functional groups within the molecule. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov For N-Butyl-1H-benzimidazole, theoretical calculations predicted an absorption peak at 248 nm, which aligned well with experimental findings. nih.gov Such calculations help to understand the electronic structure and the nature of the chromophores within the molecule. This predictive capability is invaluable for identifying compounds and understanding how structural modifications, such as the addition of a 4-chlorobutyl group, affect the spectroscopic signatures. nih.gov

Theoretical Investigations of Non-Linear Optical (NLO) Properties

Theoretical studies on benzimidazole derivatives have highlighted their potential as promising materials for non-linear optical (NLO) applications. These investigations, typically employing quantum chemical methods like Density Functional Theory (DFT), focus on calculating key parameters that govern NLO behavior, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Calculations for similar benzimidazole derivatives often reveal that the total static first hyperpolarizability (β₀) can be significant, suggesting their potential for applications in optoelectronic devices. The relationship between molecular structure and NLO properties is a key area of research, with theoretical models providing crucial insights for designing novel materials with enhanced NLO characteristics.

Table 1: Representative Theoretical NLO Data for a Substituted Benzimidazole Derivative (Illustrative Example)

| Parameter | Calculated Value | Unit |

| Dipole Moment (μ) | 0.9834 | Debye |

| First Hyperpolarizability (β₀) | 39.2501 x 10⁻³¹ | esu |

Note: This data is for 1-(4-Chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole and serves as an illustrative example of the types of values obtained in NLO studies of related compounds.

Atom in Molecule (AIM) Analysis for Intramolecular Interactions

The Atoms in Molecules (AIM) theory is a powerful computational tool used to analyze the electronic structure of molecules and to characterize the nature of chemical bonds and other intramolecular interactions. For benzimidazole derivatives, AIM analysis can provide detailed insights into the strength and nature of interactions within the molecule, such as hydrogen bonds and other non-covalent interactions.

AIM analysis involves examining the topology of the electron density, ρ(r), to locate bond critical points (BCPs). The properties of the electron density at these BCPs, such as its value and the Laplacian of the electron density (∇²ρ(r)), reveal the nature of the interaction. For example, the presence of a BCP between two atoms is a necessary condition for the existence of a chemical bond.

In the context of 1-(4-chlorobutyl)benzimidazole, an AIM analysis would be expected to characterize the covalent bonds within the benzimidazole ring and the chlorobutyl chain. Furthermore, it could identify and quantify weaker intramolecular interactions, such as C-H···N or C-H···Cl hydrogen bonds, which can influence the molecule's conformation and stability. Studies on other substituted benzimidazoles have utilized AIM to confirm the presence and nature of such intramolecular contacts. These analyses contribute to a deeper understanding of the molecule's three-dimensional structure and its resulting chemical and physical properties.

Table 2: Common Parameters from AIM Analysis

| Parameter | Description | Significance |

| Electron Density at BCP (ρ(r)) | The magnitude of the electron density at a bond critical point. | Higher values generally indicate stronger bonds. |

| Laplacian of Electron Density (∇²ρ(r)) | The second derivative of the electron density. | The sign indicates the type of interaction (negative for covalent, positive for closed-shell interactions like ionic bonds and hydrogen bonds). |

| Ellipticity (ε) | A measure of the anisotropy of the electron density at the BCP. | Indicates the π-character of a bond. |

Chemical Reactivity and Transformation Studies of Benzimidazole, 1 4 Chlorobutyl

Reactivity of the Benzimidazole (B57391) Heterocyclic Ring

The benzimidazole ring system is an aromatic, bicyclic heterocycle composed of a fused benzene (B151609) and imidazole (B134444) ring. chemicalbook.comnih.govbenthamdirect.com This structure imparts a high degree of stability and a unique electronic distribution that governs its reactivity. nih.govbenthamdirect.commedwinpublishers.com

Electrophilic and Nucleophilic Sites

The benzimidazole nucleus possesses both electron-rich and electron-deficient centers, allowing it to react with both electrophiles and nucleophiles. The two nitrogen atoms within the imidazole portion of the ring have different electronic characteristics. In the case of 1-(4-chlorobutyl)benzimidazole, the nitrogen at position 1 (N1) is a pyrrole-type nitrogen, having contributed its lone pair to the aromatic system. The nitrogen at position 3 (N3) is a pyridine-like, sp²-hybridized nitrogen with its lone pair located in the plane of the ring, making it a nucleophilic and basic site. chemicalbook.comijdrt.com

Calculations on the parent benzimidazole ring show that N1 is π-excessive while N3 is π-deficient. This distribution makes the carbon at position 2 (C2), situated between the two nitrogen atoms, susceptible to nucleophilic attack. Conversely, the benzene ring portion (positions C4, C5, C6, and C7) is generally π-excessive and thus prone to electrophilic substitution reactions. chemicalbook.com The N3 atom is the primary site for reactions with electrophiles, such as protonation or further alkylation. chemicalbook.comrsc.org Kinetic studies have quantified the nucleophilicity of benzimidazole, showing it to be a significant, though less potent, nucleophile compared to other amines like DABCO. rsc.orgresearchgate.net

Table 1: Reactivity Sites in the 1-(4-chlorobutyl)benzimidazole Ring

| Position | Type of Site | Common Reactions |

| N3 | Nucleophilic / Basic | Protonation, Alkylation, Coordination to Metals |

| C2 | Electrophilic | Nucleophilic Substitution (less common in N-alkylated benzimidazoles) |

| C4, C5, C6, C7 | Nucleophilic (Aromatic) | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |

Tautomerism and its Chemical Implications

In N-unsubstituted benzimidazoles, annular tautomerism, the migration of a proton between N1 and N3, is a key characteristic. chemicalbook.comencyclopedia.pub This rapid equilibrium means that for an asymmetrically substituted benzimidazole, two tautomeric forms exist. encyclopedia.pub However, in Benzimidazole, 1-(4-chlorobutyl)-, the presence of the butyl group at the N1 position precludes this specific type of prototropic tautomerism. encyclopedia.pubbeilstein-journals.org

Despite the absence of NH tautomerism, the fundamental electronic nature of the two nitrogen atoms remains distinct. The N3 atom retains its pyridine-like character and is the molecule's primary basic and nucleophilic center within the ring system. chemicalbook.com The lack of tautomeric equilibrium simplifies the isomeric landscape, meaning that any subsequent reaction at the N3 position leads to a single, well-defined quaternary benzimidazolium salt, rather than a mixture of isomers that might arise from a tautomerizable precursor.

Ring Stability and Resistance to Chemical Conditions

The benzimidazole ring system is noted for its exceptional stability. nih.govbenthamdirect.com It is generally resistant to degradation by strong acids, such as concentrated sulfuric acid and hot hydrochloric acid, as well as strong alkalis. ijpcbs.comiosrphr.org This robustness is attributed to its aromatic character.

Oxidation of the benzimidazole ring requires vigorous conditions, which typically results in the cleavage of the benzene portion of the molecule. ijpcbs.comiosrphr.org Similarly, the ring is highly resistant to reduction. nih.govmedwinpublishers.com Catalytic hydrogenation, even under high pressure with a nickel catalyst, often fails to reduce the ring, though substituents on the ring may be reduced. medwinpublishers.comijpcbs.com This inherent stability allows for a wide range of chemical transformations to be carried out on substituents, like the 4-chlorobutyl side chain, without compromising the integrity of the core heterocyclic structure. nih.govbenthamdirect.com

Reactions of the 4-chlorobutyl Side Chain

The 4-chlorobutyl group attached at the N1 position of the benzimidazole ring is the primary site for functionalization of the molecule. The terminal chlorine atom is a leaving group, making the adjacent carbon atom an electrophilic center.

Nucleophilic Substitution Reactions (e.g., for further functionalization)

The terminal carbon of the chlorobutyl chain is susceptible to attack by a wide variety of nucleophiles, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov This reaction is a cornerstone for the further elaboration and functionalization of the parent molecule. A diverse array of new compounds can be synthesized by displacing the chloride ion.

Research on analogous N-substituted chloromethyl benzimidazoles demonstrates that they readily undergo nucleophilic substitution with reagents like pyridine. kcl.ac.ukresearchgate.net This reactivity is directly applicable to the 4-chlorobutyl analogue.

Table 2: Examples of Nucleophilic Substitution on the 4-chlorobutyl Side Chain

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | -CH₂-N₃ (Azide) |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | -CH₂-CN (Nitrile) |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | -CH₂-OH (Alcohol) |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | -CH₂-OCH₃ (Ether) |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | -CH₂-SPh (Thioether) |

| Amine (R₂NH) | Piperidine, Morpholine | -CH₂-NR₂ (Tertiary Amine) |

These reactions allow for the introduction of new functional groups, which can alter the molecule's physical properties and serve as handles for subsequent chemical transformations, such as click chemistry, amide coupling, or further quaternization.

Formation of Quaternary Ammonium (B1175870) Salts

The 4-chlorobutyl side chain acts as an alkylating agent, capable of reacting with tertiary amines to form quaternary ammonium salts in a process known as the Menshutkin reaction. nih.govwikipedia.org This reaction involves the nucleophilic attack of the amine on the electrophilic carbon bearing the chlorine atom. nih.gov

Furthermore, the nucleophilic N3 atom of one 1-(4-chlorobutyl)benzimidazole molecule can attack the terminal electrophilic carbon of the chlorobutyl chain of another molecule. This self-alkylation can lead to the formation of a dimeric species containing a quaternary benzimidazolium linkage. More commonly, the 4-chlorobutyl group is used to alkylate a different tertiary amine or even another N-alkylbenzimidazole to generate asymmetric quaternary ammonium salts. nih.gov These benzimidazolium salts are a class of compounds with applications as ionic liquids and phase-transfer catalysts. wikipedia.orgnih.gov

For example, reacting 1-(4-chlorobutyl)benzimidazole with a tertiary amine like trimethylamine (B31210) would yield the corresponding quaternary ammonium chloride salt.

Reaction Scheme:

Benzimidazole-CH₂CH₂CH₂CH₂-Cl + N(CH₃)₃ → [Benzimidazole-CH₂CH₂CH₂CH₂-N(CH₃)₃]⁺Cl⁻

This quaternization transforms the neutral molecule into a permanently charged cationic species, significantly altering its solubility and chemical properties. wikipedia.org

Cyclization Reactions Involving the Butyl Chain

The most prominent reaction of 1-(4-chlorobutyl)benzimidazole is its intramolecular cyclization to form the tetracyclic system, 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-5-ium. This transformation is an intramolecular quaternization, where the nucleophilic N-3 atom of the benzimidazole ring attacks the electrophilic carbon bearing the chlorine atom at the end of the butyl chain. This reaction typically proceeds with high efficiency upon heating in a suitable solvent, such as isopropanol (B130326) or acetonitrile.

The resulting quaternary salt is a stable crystalline solid. This cyclization is a key step in the synthesis of various biologically active compounds, as the resulting fused heterocyclic system is a common scaffold in medicinal chemistry. The formation of this tetracyclic ring system has been a subject of interest in the development of new therapeutic agents.

Table 1: Intramolecular Cyclization of 1-(4-chlorobutyl)benzimidazole

| Reactant | Reaction Type | Product | Conditions |

| Benzimidazole, 1-(4-chlorobutyl)- | Intramolecular Cyclization (Quaternization) | 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-5-ium chloride | Heating in a polar solvent (e.g., isopropanol) |

Mechanistic Pathways of Key Reactions

The primary mechanistic pathway for the cyclization of 1-(4-chlorobutyl)benzimidazole is an intramolecular nucleophilic substitution (SNi) reaction. The key steps are as follows:

Nucleophilic Attack: The lone pair of electrons on the N-3 nitrogen atom of the benzimidazole ring acts as an internal nucleophile.

Transition State: The butyl chain folds to allow the N-3 atom to approach the carbon atom bonded to the chlorine. This leads to the formation of a five-membered transition state.

Ring Closure and Chloride Expulsion: The N-3 atom forms a new covalent bond with the terminal carbon of the butyl chain, leading to the formation of a new six-membered ring fused to the benzimidazole core. Simultaneously, the chloride ion is expelled as a leaving group.

This intramolecular process is generally favored due to the proximity of the reacting centers, leading to a high-yielding synthesis of the tetracyclic product. The reaction is analogous to other intramolecular quaternizations of haloalkyl-substituted nitrogen heterocycles.

Derivatization for Enhanced Chemical Properties and Applications

The 1-(4-chlorobutyl)benzimidazole molecule offers multiple sites for derivatization to modify its chemical and biological properties. The primary points for modification are the terminal chlorine atom of the butyl chain and the benzimidazole ring itself.

Derivatization via Nucleophilic Substitution of the Chlorine Atom:

The terminal chlorine atom is susceptible to nucleophilic substitution by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This is a common strategy to synthesize a library of compounds for biological screening. ihmc.us For instance, reaction with amines, thiols, or alkoxides can introduce new substituents at the end of the butyl chain. These reactions are typically carried out in the presence of a base to neutralize the HCl formed.

Table 2: Examples of Derivatization of Benzimidazole, 1-(4-chlorobutyl)-

| Reagent | Reaction Type | Product Type | Potential Application |

| Secondary Amines (e.g., Piperidine, Morpholine) | Nucleophilic Substitution | 1-(4-Aminobutyl)benzimidazoles | Development of antimicrobial or CNS active agents |

| Thiols (e.g., Thiophenol) | Nucleophilic Substitution | 1-(4-Thiobutyl)benzimidazoles | Synthesis of potential enzyme inhibitors |

| Sodium Azide | Nucleophilic Substitution | 1-(4-Azidobutyl)benzimidazole | Precursor for "click" chemistry to form triazole derivatives |

These derivatization strategies significantly expand the chemical space accessible from 1-(4-chlorobutyl)benzimidazole, providing a platform for the development of new compounds with tailored properties for various applications, including medicinal chemistry and materials science. mdpi.comresearchgate.net

Applications in Advanced Chemical and Materials Science

Role as Ligands in Coordination Chemistry

The benzimidazole (B57391) scaffold, featuring a nitrogen-containing heterocyclic system, is an excellent ligand for coordinating with metal ions. The introduction of a 1-(4-chlorobutyl) chain can further influence the steric and electronic properties of the resulting metal complexes, leading to novel structures and functionalities.

The synthesis of metal complexes involving benzimidazole derivatives is a well-established area of research. nih.gov Generally, these complexes are prepared through the reaction of a benzimidazole-based ligand with a corresponding metal salt in a suitable solvent, such as ethanol. nih.gov The synthesis of the benzimidazole ligand itself often involves the condensation reaction between an o-phenylenediamine (B120857) and an aldehyde or carboxylic acid. enpress-publisher.comresearchgate.net For instance, derivatives like 2-(1H-benzimidazol-2-yl)-phenol have been used to synthesize a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes. nih.gov

The characterization of these newly formed metal complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Methods :

FT-IR (Fourier-Transform Infrared) Spectroscopy : This technique is used to identify the coordination sites of the ligand. A shift in the frequency of specific vibrational bands, such as the ν(C=N) imine group vibration, upon complexation indicates the involvement of the nitrogen atom in bonding with the metal ion. nih.gov

NMR (Nuclear Magnetic Resonance) Spectroscopy : 1H-NMR and 13C-NMR spectra provide detailed information about the structure of the organic ligand framework within the complex. nih.gov

UV-Vis (Ultraviolet-Visible) Spectroscopy : The electronic absorption spectra of the complexes are analyzed to understand their electronic transitions and to confirm the presence of the metal ion. nih.gov

Other Analytical Techniques :

ESI-MS (Electrospray Ionization-Mass Spectrometry) : This helps in determining the mass-to-charge ratio of the complex, confirming its molecular weight. nih.gov

Powder X-ray Diffraction (PXRD) : Used to analyze the crystalline structure of the synthesized compounds. nih.gov

Inductively Coupled Plasma (ICP) Optical Emission Spectrometry : This method confirms the presence and quantity of the metal within the complex. nih.gov

A summary of common characterization techniques is presented below.

| Technique | Information Obtained | Reference |

| FT-IR Spectroscopy | Identifies coordination sites (e.g., shift in C=N vibration) | nih.gov |

| 1H & 13C NMR | Confirms the structure of the organic ligand | nih.gov |

| UV-Visible Spectroscopy | Studies electronic transitions and confirms metal presence | nih.gov |

| ESI-Mass Spectrometry | Determines molecular weight of the complex | nih.gov |

| Powder X-ray Diffraction | Analyzes the crystalline structure | nih.gov |

| ICP-OES | Confirms the identity and amount of metal | nih.gov |

Benzimidazole-based ligands can coordinate with metal ions in various ways, primarily through the nitrogen atoms of the imidazole (B134444) ring. nih.gov The imine group nitrogen is a common coordination site, and its involvement is often confirmed by a downward shift in its stretching frequency in the FT-IR spectrum of the complex compared to the free ligand. nih.gov

The geometry of the resulting metal complex is influenced by the nature of the metal ion, the specific benzimidazole derivative used as a ligand, and the reaction conditions. For example, complexes prepared with ligands derived from 4-aminoantipyrine (B1666024) have been shown to adopt an octahedral geometry. researchgate.netuobaghdad.edu.iq The flexibility of substituents, such as the butyl chain in 1-(4-chlorobutyl)benzimidazole, can also play a role in the final three-dimensional structure of the complex. researchgate.net

The formation of coordination compounds with benzimidazole ligands can lead to materials with interesting electronic and optical properties. The electronic absorption spectra, studied using UV-Vis spectroscopy, provide insights into the ligand-to-metal or metal-to-ligand charge transfer transitions. nih.gov

Furthermore, some benzimidazole-based coordination compounds have been investigated as potential semiconductor materials. mdpi.com The optical properties can be characterized by UV-Vis diffuse reflectance spectroscopy, which allows for the calculation of the band gap energy (Eg) of the material. For example, a series of four coordination compounds constructed from benzimidazole-based ligands exhibited band gap energies ranging from 1.71 eV to 2.23 eV, indicating their potential as semiconductors. mdpi.com These properties are crucial for applications in photocatalysis, where the efficiency of the material can be related to its band gap. mdpi.com

Contributions to Catalysis Research

Benzimidazole derivatives are significant in the field of catalysis, serving either as catalysts themselves (organocatalysis) or as ligands that modify the activity and selectivity of metal catalysts. enpress-publisher.com

The benzimidazole framework is a key component in the design of various catalysts. enpress-publisher.comresearchgate.net Derivatives of benzimidazole can function as organocatalysts, which are metal-free small organic molecules that can catalyze chemical reactions. researchgate.netresearchgate.net For example, a chiral trans-cyclohexanediamine-benzimidazole derivative has been successfully used as a bifunctional organocatalyst. researchgate.net The use of organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been reported for the synthesis of benzimidazoles, highlighting a metal-free catalytic approach. researchgate.net

In metal-catalyzed reactions, benzimidazole derivatives act as ligands that coordinate to a metal center. nih.gov These ligands can stabilize the metal ion and modulate its catalytic properties. nih.gov The resulting metal complexes are often more effective catalysts than the metal salt alone. nih.gov The structural and electronic properties of the benzimidazole ligand, influenced by substituents like the chlorobutyl group, are critical in determining the efficacy of the final catalyst. nih.govresearchgate.net

Benzimidazole-based catalysts have found application in a variety of organic transformations. enpress-publisher.comresearchgate.net Their versatility makes them valuable for synthesizing complex organic molecules.

Examples of catalyzed organic transformations include:

Oxidation Reactions : Catalytic systems involving benzimidazole derivatives have been used for the oxidation of olefins and alcohols. enpress-publisher.comresearchgate.net

Asymmetric Synthesis : Chiral benzimidazole derivatives have been employed as organocatalysts for stereoselective reactions, such as the asymmetric electrophilic amination of oxindoles, producing compounds with high enantioselectivity. researchgate.net

Condensation and Cyclization Reactions : Benzimidazole derivatives themselves can be synthesized using catalytic methods, and they can also catalyze the formation of other heterocyclic structures. researchgate.net

The table below summarizes some applications of benzimidazole derivatives in catalysis.

| Catalyst Type | Transformation | Example | Reference |

| Organocatalyst | Asymmetric Electrophilic Amination | A trans-cyclohexanediamine-benzimidazole derivative catalyzes the amination of 3-substituted oxindoles. | researchgate.net |

| Organocatalyst | Benzimidazole Synthesis | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyzes the condensation of o-phenylenediamine and aldehydes. | researchgate.net |

| Metal Complex | Oxidation of Olefins | Benzimidazole Schiff base metal complexes are used for olefin oxidation. | enpress-publisher.comresearchgate.net |

| Metal Complex | Oxidation of Alcohols | Catalytic oxidation of alcohols is achieved using benzimidazole-based catalysts. | enpress-publisher.comresearchgate.net |

Heterogeneous Catalysis and Reusability

The development of reusable and efficient catalysts is a cornerstone of green chemistry. In this context, benzimidazole derivatives have been anchored onto solid supports to create heterogeneous catalysts. For instance, nano-zirconia (nano-ZrO2) has been employed as a robust and reusable catalyst for the synthesis of benzimidazole derivatives. nih.gov This method offers a concise, one-pot synthesis for various benzimidazole-fused heterocycles. nih.gov The nano-ZrO2 catalyst demonstrates good reusability for at least four cycles without significant loss of activity. nih.gov Another example is the use of Indion 190 resin, an environmentally friendly and reusable catalyst for the synthesis of benzimidazoles under ambient conditions. tandfonline.comtandfonline.com The key advantages of these catalytic systems include short reaction times, simple work-up procedures, and high yields. tandfonline.comtandfonline.com

The reusability of such catalysts is a significant advantage. For example, nano-ZrO2 can be recovered through simple filtration or decantation and reused. nih.gov While some decrease in catalytic activity may be observed after several cycles due to moisture contamination, gentle drying can restore its efficacy. nih.gov This highlights the potential for developing sustainable catalytic processes based on benzimidazole scaffolds.

Integration into Materials Science

The functionalizability of the benzimidazole core makes it an attractive component for advanced materials.

Development of Polymeric Materials (e.g., Polybenzimidazole-based Membranes)

Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and chemical stability. sciopen.com These properties make them ideal for fabricating membranes used in harsh conditions. sciopen.com The incorporation of functional groups, such as the chlorobutyl group in Benzimidazole, 1-(4-chlorobutyl)-, can be a strategic step in synthesizing novel PBI derivatives with tailored properties.

PBI membranes are particularly promising for applications like high-temperature proton exchange membrane fuel cells (HT-PEMFCs). nih.gov By modifying the PBI backbone, for instance through the introduction of side chains, it is possible to enhance properties like proton conductivity. nih.gov For example, self-phosphorylating PBIs have been developed that show a significant increase in proton conductivity at elevated temperatures, leading to improved fuel cell performance. nih.gov

Furthermore, PBI-based membranes are being explored for gas separation, such as capturing CO2 from syngas to produce "blue hydrogen," and for pervaporation dehydration of organic solvents. pbipolymer.com The ability to create PBI co-polymers with varying compositions allows for the fine-tuning of mechanical properties and proton conductivity to meet the demands of specific applications. rsc.org

Ionic Liquid Applications and Properties

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and electrolytes due to their unique properties like low volatility, high thermal stability, and ionic conductivity. nih.gov Benzimidazole, 1-(4-chlorobutyl)- serves as a key building block for synthesizing benzimidazolium-based ionic liquids. The quaternization of the benzimidazole nitrogen with the chlorobutyl chain is a common synthetic route.

These benzimidazole-based ILs exhibit good thermal stability, with some having no significant weight loss below 280°C. jlu.edu.cn Their conductivity in aqueous solutions tends to increase with temperature. jlu.edu.cn By modifying the alkyl chain length and the counter-anion, the physicochemical properties of these ILs can be tuned. For instance, dicationic benzimidazole ILs have been synthesized, which can further modulate the properties of the resulting materials. mdpi.com

Polymeric ionic liquids (PILs) based on benzimidazole derivatives have also been developed and investigated as corrosion inhibitors for carbon steel in acidic environments. nih.gov These PILs can form a protective film on the metal surface, reducing the corrosion rate. nih.gov

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are crucial for applications in photonics, telecommunications, and laser technology. tandfonline.commdpi.com Organic molecules with extended π-conjugated systems, like benzimidazole derivatives, are promising candidates for NLO materials. tandfonline.comnih.gov The delocalization of electrons within the benzimidazole ring system contributes to their NLO properties. tandfonline.com

The NLO response of benzimidazole derivatives can be enhanced through structural modifications, such as the introduction of electron-donating and electron-accepting groups, which can lead to charge transfer complexes. tandfonline.com Research has shown that certain benzimidazole derivatives exhibit significant second-harmonic generation (SHG) efficiency, a key property for frequency conversion in lasers. tandfonline.com Computational studies, such as Density Functional Theory (DFT), are often employed to predict and understand the NLO properties of these molecules, including their polarizability and hyperpolarizability. nih.gov

Supramolecular Chemistry and Self-Assembly

The benzimidazole scaffold is a valuable component in supramolecular chemistry, where non-covalent interactions are used to build larger, organized structures. consensus.app

Host-Guest Chemistry Involving Benzimidazole, 1-(4-chlorobutyl)- Analogs

Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Macrocyclic molecules, such as those built from benzimidazole units, can act as hosts. rsc.org For example, benzimidazole nih.govarenes, which are macrocycles containing three benzimidazole units, have been synthesized. nih.gov These macrocycles can be further functionalized, for instance, by methylation of the imidazole nitrogen atoms, to create water-soluble hosts with fluorescent properties. nih.gov

The interaction of benzimidazole-based ionic liquids with host molecules like cyclodextrins has also been studied. acs.org In these systems, the alkyl chain of the ionic liquid can be encapsulated within the hydrophobic cavity of the cyclodextrin, forming inclusion complexes. acs.org This interaction can alter the physicochemical properties of the ionic liquid and has potential applications in areas like controlled drug delivery. acs.org

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Hydrogen Bonding: In the absence of a hydrogen bond donor on the imidazole ring of 1-(4-chlorobutyl)benzimidazole, classical N-H···N or N-H···O hydrogen bonds are not expected. However, the molecule can act as a hydrogen bond acceptor via its nitrogen atoms. More significantly, the presence of C-H bonds on the benzimidazole core and the chlorobutyl chain allows for the formation of weak C-H···X hydrogen bonds, where X can be a halogen (chlorine) or a π-system. Studies on similar structures, such as certain benzimidazole salts, have revealed the presence of weak intramolecular and intermolecular C-H···Cl hydrogen bonds, which play a role in stabilizing the crystal structure. nih.gov In other benzimidazole derivatives, C-H···O hydrogen bonds have been observed to form one-dimensional molecular chains. ontosight.ai

Table 1: Potential Non-Covalent Interactions in 1-(4-Chlorobutyl)benzimidazole and Analogues

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | C-H (Aromatic/Alkyl) | N (Imidazole), Cl | Formation of molecular chains and stabilization of the three-dimensional architecture. ontosight.airesearchgate.net |

| O-H (in co-crystals) | N (Imidazole) | Can lead to the formation of defined chain structures. nih.gov | |

| π-Stacking | Benzimidazole Ring | Benzimidazole Ring | Contributes to the overall stability of the crystal lattice, often in a head-to-tail or slipped-parallel arrangement. researchgate.net |

| C-H···π Interactions | C-H (Alkyl/Aromatic) | Benzimidazole Ring (π-system) | Further stabilizes the crystal packing by linking molecules in a three-dimensional network. nih.gov |

| Halogen Bonding | C-Cl | N (Imidazole), π-system, other Lewis bases | Can direct the assembly of molecules in the solid state, although less common than hydrogen bonding. |

π-Stacking Interactions: The planar benzimidazole ring is highly susceptible to π-stacking interactions, which are a dominant feature in the solid-state structures of many aromatic heterocyclic compounds. These interactions typically involve the parallel stacking of the benzimidazole rings of adjacent molecules. The degree of overlap and the distance between the stacked rings are critical in determining the strength of the interaction. In many benzimidazole derivatives, these π-π stacking interactions, in conjunction with other non-covalent forces, lead to the formation of extended supramolecular assemblies. researchgate.net It has been noted that introducing bulky substituents can create steric hindrance, which may reduce the efficiency of π-π stacking. nih.gov

The interplay of these various non-covalent interactions dictates the final three-dimensional structure of 1-(4-chlorobutyl)benzimidazole in the solid state, influencing its material properties such as melting point, solubility, and morphology.

Synthetic Utility as Advanced Building Blocks for Complex Organic Architectures

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, and its derivatives serve as versatile building blocks for the synthesis of more complex organic architectures. nih.gov The compound 1-(4-chlorobutyl)benzimidazole is particularly valuable in this regard due to the presence of a reactive alkyl chloride functional group, which acts as a handle for further molecular elaboration.

The N-1 substituted chlorobutyl chain provides a site for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and molecular fragments. This synthetic strategy is a cornerstone for constructing complex molecules with tailored properties. For instance, the terminal chlorine atom can be displaced by various nucleophiles such as amines, thiols, azides, and carbanions, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds.

A notable application of this synthetic approach is in the development of novel therapeutic agents. The benzimidazole core is a common feature in many biologically active compounds, and the ability to append different functionalities via the chlorobutyl linker enables the exploration of structure-activity relationships and the optimization of pharmacological profiles. For example, reaction with various amines can lead to the synthesis of libraries of compounds for screening as anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.gov

Table 2: Examples of Complex Organic Architectures Derived from Benzimidazole Precursors

| Precursor Type | Reaction Type | Resulting Complex Architecture | Potential Application Area |

| N-Alkyl Halide Benzimidazole | Nucleophilic Substitution | Benzimidazole-Chalcone Derivatives nih.gov | Anticancer Agents |

| N-Alkyl Halide Benzimidazole | Nucleophilic Substitution | Benzimidazole-Piperidine/Morpholine Hybrids nih.gov | Anticancer Agents |

| 2-Chloromethyl Benzimidazole | Nucleophilic Substitution | Pyridinium-Substituted Benzimidazoles researchgate.net | Not specified |

| o-Phenylenediamine & Aldehyde | Condensation/Cyclization | 1,2-Disubstituted Benzimidazoles nih.govnih.gov | Medicinal Chemistry |

| Benzimidazole Derivative | Metal-Coordination | Metal-Benzimidazole Complexes | Anticancer Agents, Catalysis |

The synthetic utility of 1-(4-chlorobutyl)benzimidazole extends to the construction of advanced materials. The ability to graft this molecule onto polymer backbones or surfaces through reactions of the chlorobutyl group can be used to modify the properties of materials, for instance, to introduce specific binding sites or to enhance thermal stability.

Conclusion and Future Research Directions

Summary of Current Research Landscape on Benzimidazole (B57391), 1-(4-chlorobutyl)-